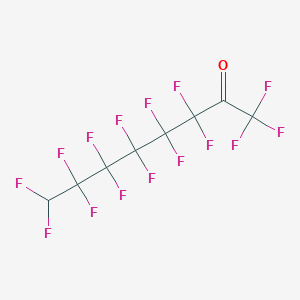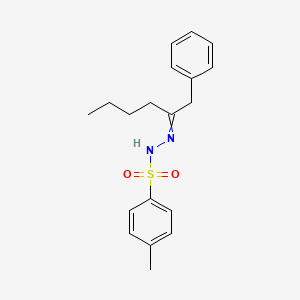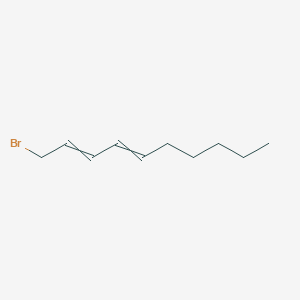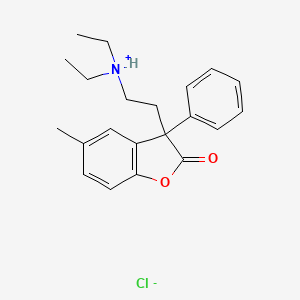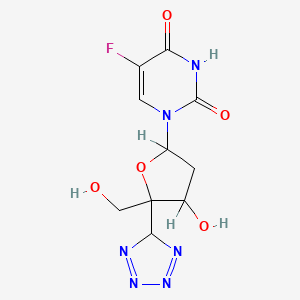
Uridine, 2'-deoxy-5-fluoro-4'-C-5H-tetrazol-5-yl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®-, also known as 5-Fluoro-2’-deoxyuridine, is a fluorinated pyrimidine analog. This compound is primarily recognized for its role as an antineoplastic agent, which means it is used in the treatment of cancer. It functions by inhibiting DNA synthesis, making it a valuable tool in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- typically involves the fluorination of 2’-deoxyuridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield uracil derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
The major products formed from these reactions include various fluorinated uracil derivatives and other nucleoside analogs .
Aplicaciones Científicas De Investigación
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in cancer therapy as an antineoplastic agent. It is particularly effective against colorectal carcinomas and other solid tumors.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug development .
Mecanismo De Acción
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer therapy.
2’-Deoxyuridine: A non-fluorinated analog used in DNA synthesis studies.
5-Fluoro-5’-deoxyuridine: A derivative with similar antineoplastic properties .
Uniqueness
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- is unique due to its specific fluorination pattern, which enhances its ability to inhibit thymidylate synthase. This makes it more effective in certain cancer treatments compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
64295-05-2 |
|---|---|
Fórmula molecular |
C10H11FN6O5 |
Peso molecular |
314.23 g/mol |
Nombre IUPAC |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN6O5/c11-4-2-17(9(21)12-7(4)20)6-1-5(19)10(3-18,22-6)8-13-15-16-14-8/h2,5-6,8,18-19H,1,3H2,(H,12,20,21) |
Clave InChI |
FCPSDIHEYJYLDL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)(CO)C3N=NN=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



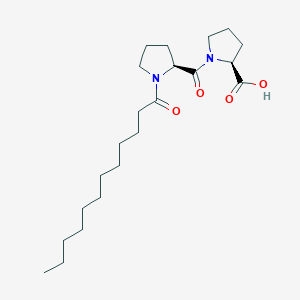

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)



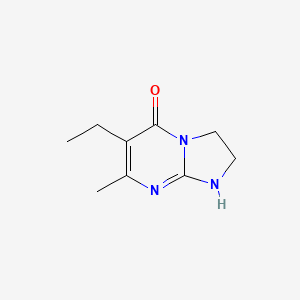
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
